

Mass spectrometry of 4-Chloro-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloro-1H-indazole-3-carbaldehyde

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An In-Depth Technical Guide to the Mass Spectrometry of **4-Chloro-1H-indazole-3-carbaldehyde**

Executive Summary

4-Chloro-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.^{[1][2]} A thorough understanding of its behavior under mass spectrometric analysis is therefore essential for researchers in drug discovery and development for reaction monitoring, purity assessment, and structural confirmation. This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, written from the perspective of a senior application scientist. We will explore optimal ionization strategies, delve into predictable fragmentation patterns under both high-energy electron ionization (EI) and low-energy collision-induced dissociation (CID), and provide validated, step-by-step experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Introduction to 4-Chloro-1H-indazole-3-carbaldehyde

Chemical Structure and Core Properties

The foundational step in any mass spectrometric analysis is to understand the analyte's intrinsic properties. **4-Chloro-1H-indazole-3-carbaldehyde** is a substituted indazole, a class of compounds recognized as bioisosteres of indoles.^{[2][3]} Its structure features a bicyclic aromatic system containing two adjacent nitrogen atoms, a chlorine substituent, and a reactive aldehyde functional group. These features dictate its ionization efficiency and subsequent fragmentation behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ O	[4] [5] [6]
Average Molecular Weight	180.59 g/mol	[5] [6] [7]
Monoisotopic Mass	180.00904 Da	[4] [7]
IUPAC Name	4-chloro-1H-indazole-3-carbaldehyde	[4]

Significance in Drug Discovery

The indazole scaffold is prized in medicinal chemistry for its ability to form critical hydrogen bonds within the active sites of proteins, particularly kinases.^[2] The aldehyde group at the 3-position serves as a versatile chemical handle for elaboration into more complex structures, making **4-Chloro-1H-indazole-3-carbaldehyde** a valuable precursor in the synthesis of potent and selective drug candidates.^[1] Consequently, robust analytical methods are required to characterize this intermediate and its downstream products.

Fundamentals of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.^{[8][9]} The choice of ionization method is the most critical experimental decision, as it determines whether we primarily observe the intact molecule or a rich fingerprint of its structural fragments.

- **Electron Ionization (EI):** This is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the molecule.^{[10][11]} This process imparts

significant internal energy, leading to extensive and reproducible fragmentation.[11][12]

While the molecular ion peak may be weak or absent, the resulting fragment pattern is highly characteristic and ideal for structural elucidation and library matching.[10][11]

- **Electrospray Ionization (ESI):** This is a "soft" ionization technique that generates ions by applying a high voltage to a liquid solution, creating a fine spray of charged droplets.[13][14] It imparts very little excess energy, meaning fragmentation is minimal.[13] This makes ESI ideal for unequivocally determining the molecular weight of a compound, as the spectrum is typically dominated by a protonated molecule, $[M+H]^+$.[14][15] It is the ionization source of choice for coupling with liquid chromatography (LC-MS).[16][17]

The causality behind this choice is simple: if the goal is unambiguous structural confirmation of a synthesized standard, the detailed fragmentation from EI is invaluable. If the goal is to detect and quantify the compound in a complex mixture (e.g., a reaction crude or biological matrix), the sensitivity and molecular weight confirmation of LC-ESI-MS are superior.

Predicted Mass Spectrum and Isotopic Signature

The Molecular Ion and the Chlorine Isotope Pattern

The most telling feature in the mass spectrum of **4-Chloro-1H-indazole-3-carbaldehyde** is its isotopic pattern. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , with natural abundances of approximately 75.8% and 24.2%, respectively, creating a distinctive ~3:1 ratio.[18] This results in a pair of peaks for any chlorine-containing ion: the primary peak (M) containing ^{35}Cl and an "M+2" peak containing ^{37}Cl , with an intensity roughly one-third of the M peak.[18] This signature is a self-validating feature for confirming the presence of a single chlorine atom.

Ion	Isotope Composition	Calculated m/z	Expected Relative Intensity (%)
$[M]^{•+}$	$\text{C}_8\text{H}_5^{35}\text{ClN}_2\text{O}$	180.0090	100
$[M+2]^{•+}$	$\text{C}_8\text{H}_5^{37}\text{ClN}_2\text{O}$	182.0061	~32

Common Adducts in Electrospray Ionization (ESI)

In positive-ion ESI, ionization occurs through the addition of a cation. Due to the basic nitrogen atoms in the indazole ring, protonation is highly favorable, leading to a strong $[M+\text{H}]^+$ signal.

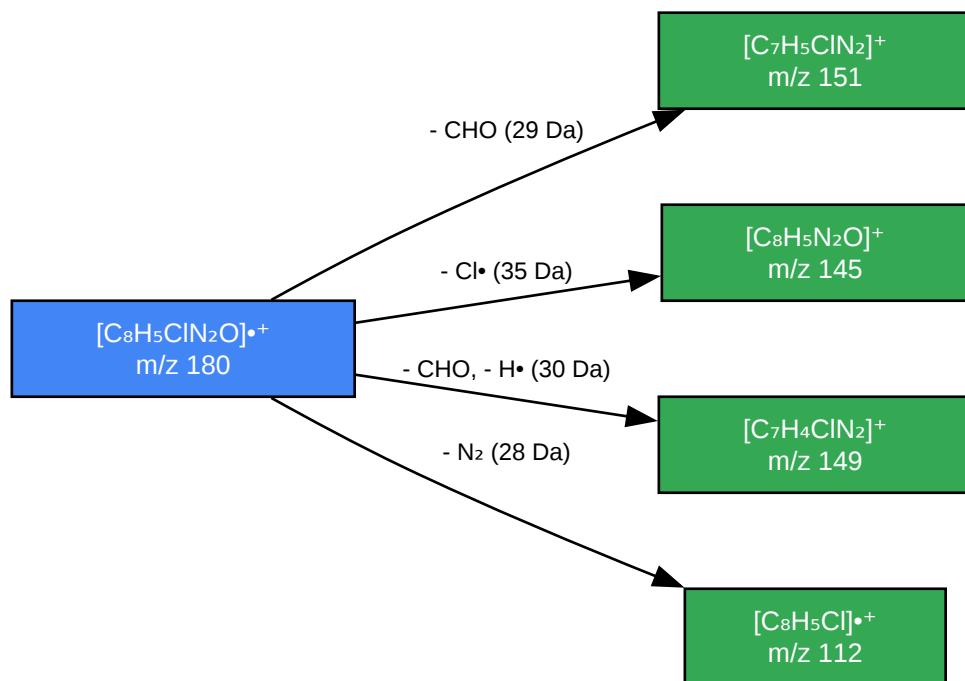
[15] Depending on the solvent system and sample purity, sodium ($[M+Na]^+$) and potassium ($[M+K]^+$) adducts are also commonly observed.

Adduct Ion	Calculated m/z (using ^{35}Cl)
$[M+H]^+$	181.0163
$[M+Na]^+$	202.9983
$[M+K]^+$	218.9722

Fragmentation Analysis: Elucidating the Structure High-Energy Fragmentation (Electron Ionization)

Under 70 eV EI conditions, extensive fragmentation is expected. The fragmentation pathways provide a structural fingerprint of the molecule. Key predicted fragmentation events include the loss of stable neutral molecules and radicals.

- Loss of Carbon Monoxide (CO): A classic fragmentation for aldehydes, leading to the loss of 28 Da.
- Loss of a Chlorine Radical ($Cl\cdot$): Cleavage of the C-Cl bond, resulting in a loss of 35 Da.
- Loss of the Aldehyde Group ($\bullet CHO$): Cleavage of the C-C bond between the indazole ring and the aldehyde, leading to a loss of 29 Da.
- Ring Fragmentation: Cleavage of the indazole ring itself can lead to losses of N_2 (28 Da) or HCN (27 Da).

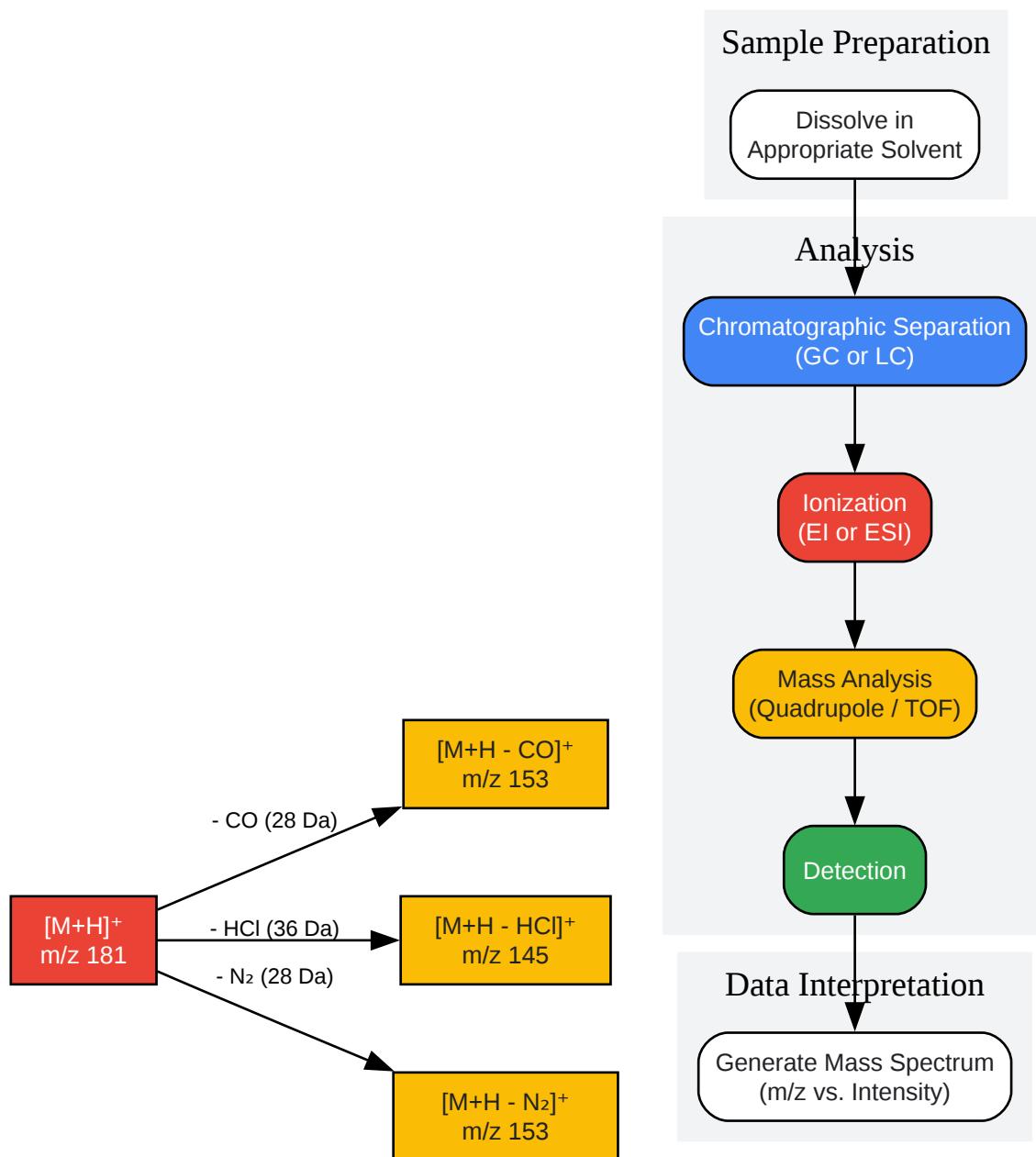


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Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Low-Energy Fragmentation (ESI-MS/MS)

In tandem mass spectrometry (MS/MS), the protonated molecule ($[M+H]^+$, m/z 181) is isolated and fragmented via collision-induced dissociation (CID). This is a more controlled process than EI, often leading to simpler spectra dominated by the most stable product ions.

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